4-((6-Bromo-1H-indol-3-yl)methyl)morpholine
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Overview
Description
4-((6-Bromo-1H-indol-3-yl)methyl)morpholine is a chemical compound with the linear formula C13H15BrN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine is defined by its linear formula C13H15BrN2O . Unfortunately, more detailed structural information or analysis is not available in the search results.Physical And Chemical Properties Analysis
4-((6-Bromo-1H-indol-3-yl)methyl)morpholine is a solid substance . Unfortunately, more detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound “4-((6-Bromo-1H-indol-3-yl)methyl)morpholine” could be used in the synthesis of various indole derivatives, contributing to the development of new drugs and natural products .
Treatment of Cancer Cells
Indole derivatives have shown potential in the treatment of cancer cells . The compound “4-((6-Bromo-1H-indol-3-yl)methyl)morpholine” could be explored for its potential anticancer properties .
Antimicrobial Applications
Indole derivatives have been used as biologically active compounds for the treatment of various microbial infections . The compound “4-((6-Bromo-1H-indol-3-yl)methyl)morpholine” could be investigated for its antimicrobial properties .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . The compound “4-((6-Bromo-1H-indol-3-yl)methyl)morpholine” could be used in the development of new treatments for these disorders .
Antioxidant Capabilities
The compound “4-((6-Bromo-1H-indol-3-yl)methyl)morpholine” could be used in diverse domains, including as a corrosion inhibitor in industrial applications and for its pronounced antimicrobial and antioxidant capabilities .
Antiviral Activity
Indole derivatives have shown significant antiviral activity . The compound “4-((6-Bromo-1H-indol-3-yl)methyl)morpholine” could be investigated for its potential antiviral properties .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores made it an important heterocyclic compound having broad-spectrum biological activities . This has led researchers to synthesize various scaffolds of indole for screening different pharmacological activities .
Mechanism of Action
Target of Action
The primary targets of 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine are currently unknown. This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
The biochemical pathways affected by 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine are yet to be determined. Given the structural similarity to other indole derivatives, it might interact with various biochemical pathways . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine are not yet known. These properties are crucial for understanding the compound’s bioavailability, which influences its efficacy and safety profile. Further pharmacokinetic studies are needed to elucidate these properties .
Result of Action
The molecular and cellular effects of 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine’s action are currently unknown. As research progresses, these effects will be crucial in understanding the compound’s potential therapeutic applications .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
properties
IUPAC Name |
4-[(6-bromo-1H-indol-3-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-11-1-2-12-10(8-15-13(12)7-11)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANMTTYSQLFRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC3=C2C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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